(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-23-16-8-7-14(21)11-18(16)26-20(23)22-19(24)15-9-12-5-3-4-6-13(12)10-17(15)25-2/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORHPKUAIUWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one.
Coupling with Naphthamide: The benzo[d]thiazole derivative is then reacted with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:
Substitution: The chloro group in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with various biological targets are of particular interest .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-mercaptobenzothiazole: Similar in structure but lacks the naphthamide moiety.
3-Methylbenzo[d]thiazol-2(3H)-one: Similar core structure but without the chloro and naphthamide substitutions.
Uniqueness
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is unique due to its combination of a benzo[d]thiazole core with a naphthamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a thiazole ring and a naphthalene moiety, which are known to influence its pharmacological properties. The unique structural features of this compound suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.75 g/mol. The compound's structure is characterized by the following features:
- Chlorine Substituent : Enhances lipophilicity and may contribute to biological activity.
- Methoxy Group : Can affect solubility and interaction with biological targets.
- Thiazole and Naphthalene Rings : Known for their roles in various biological activities, including anticancer and antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antimicrobial action, with some exhibiting MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound 3g | 0.21 | Pseudomonas aeruginosa |
| Compound B7 | 0.83 | Candida albicans |
Anticancer Activity
The compound's potential anticancer properties have also been investigated. Similar benzothiazole derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines, such as A431, A549, and H1299. Studies have shown that these compounds can induce apoptosis and cell cycle arrest at certain concentrations .
In vitro studies reveal that the presence of the thiazole ring contributes to the inhibition of cell migration and decreases pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions .
The biological activity of this compound may be attributed to its ability to interact with key enzymes or receptors involved in disease pathways. Molecular docking studies suggest that this compound can form significant interactions within active sites of target proteins, akin to known inhibitors like ciprofloxacin .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzothiazole derivatives, including those structurally related to this compound. The results indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antimicrobial agent .
- Anticancer Properties : Another study focused on the synthesis and evaluation of benzothiazole derivatives for anticancer activity. Compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide, and what key parameters influence yield and purity?
- Methodology : Multi-step synthesis typically involves condensation of a benzo[d]thiazole precursor with a naphthamide derivative. Key steps include:
- Use of catalysts (e.g., triethylamine) to facilitate amide bond formation .
- Solvent selection (e.g., DMF or dioxane) to enhance reaction efficiency .
- Purification via recrystallization (ethanol) or column chromatography to isolate the product .
- Critical parameters : Temperature (0°C for exothermic steps), reaction time (3–8 hours), and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Recommended techniques :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and Z/E configuration .
- Mass spectrometry (MS) for molecular weight validation .
- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹) .
- Data interpretation : Assign peaks using coupling patterns (NMR) and fragmentation patterns (MS). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
Q. What are the critical factors affecting the chemical stability and solubility of this compound?
- Stability : Sensitive to hydrolysis under acidic/basic conditions; store in inert atmospheres at –20°C .
- Solubility : Low solubility in polar solvents (water); use DMSO for stock solutions. Solubility can be enhanced via salt formation or co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of benzo[d]thiazole derivatives across studies?
- Methodology :
- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Validate compound purity (>95% via HPLC) to exclude confounding effects from impurities .
- Conduct meta-analyses comparing structural analogs (e.g., substituent effects on bioactivity) .
Q. What strategies are recommended for optimizing reaction conditions to minimize side products during synthesis?
- Approaches :
- Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature) .
- Real-time monitoring via TLC or HPLC to detect intermediates and adjust conditions dynamically .
- Use of protecting groups (e.g., Boc) for reactive functional groups to prevent undesired side reactions .
Q. How can computational chemistry predict the compound's reactivity and interactions with biological targets?
- Methods :
- Molecular docking to simulate binding to enzymatic pockets (e.g., kinase targets) .
- Quantum mechanical calculations to predict regioselectivity in reactions .
- Molecular dynamics (MD) simulations to assess stability of protein-ligand complexes .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values) .
Q. What experimental approaches elucidate the mechanism of action in modulating enzymatic targets?
- Techniques :
- Enzyme inhibition assays (e.g., fluorescence-based) to determine IC50 and inhibition kinetics .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- X-ray crystallography to resolve binding modes and guide structure-activity relationship (SAR) studies .
Q. How should researchers address conflicting data on the compound's efficacy in different biological models?
- Resolution strategies :
- Compare pharmacokinetic profiles (e.g., bioavailability, metabolism) across models .
- Perform metabolite identification (LC-MS) to assess bioactivation/degradation pathways .
- Use orthogonal assays (e.g., gene expression profiling vs. phenotypic screening) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
